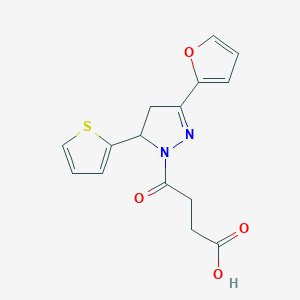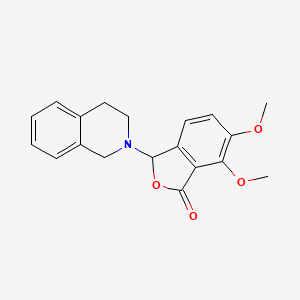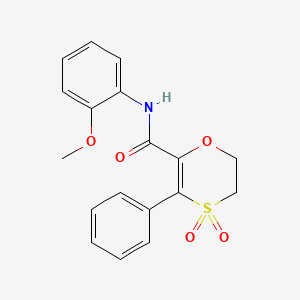
4-(3-Furan-2-yl-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-4-oxo-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Furan-2-yl-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-4-oxo-butyric acid is a complex organic compound that features a combination of furan, thiophene, pyrazole, and butyric acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Furan-2-yl-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-4-oxo-butyric acid typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone.
Introduction of furan and thiophene rings: These heterocycles can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the butyric acid moiety: This can be done by reacting the intermediate with a suitable carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions can occur at the carbonyl group of the butyric acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the furan, thiophene, and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: It may have potential as a therapeutic agent due to its ability to interact with biological targets.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(3-Furan-2-yl-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-4-oxo-butyric acid would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Furan-2-yl-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-4-oxo-pentanoic acid
- 4-(3-Furan-2-yl-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-4-oxo-hexanoic acid
Uniqueness
The uniqueness of 4-(3-Furan-2-yl-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-4-oxo-butyric acid lies in its specific combination of heterocyclic rings and functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C15H14N2O4S |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
4-[5-(furan-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14N2O4S/c18-14(5-6-15(19)20)17-11(13-4-2-8-22-13)9-10(16-17)12-3-1-7-21-12/h1-4,7-8,11H,5-6,9H2,(H,19,20) |
InChI Key |
WANHXZXHXGGADO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)CCC(=O)O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone](/img/structure/B12209662.png)
![6-Benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12209663.png)
![5-Benzylidene-4,5,6,7-tetrahydrobenzo[b]thiophen-4-one](/img/structure/B12209667.png)
![4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B12209682.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12209683.png)

![N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12209690.png)
![N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12209691.png)
![3,5-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide](/img/structure/B12209697.png)
![2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12209705.png)
![1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12209720.png)

![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12209752.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12209756.png)
